2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperidine ring, and a methoxypyrazine moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been synthesized as inhibitors of topoisomerase i , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
Similar benzothiazole derivatives have been shown to interact with dna and strongly inhibit topoisomerase i . This interaction can lead to the disruption of DNA replication and transcription, thereby inhibiting the growth and proliferation of cells.
Result of Action
Similar benzothiazole derivatives have been shown to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Preparation Methods
The synthesis of 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzothiazole derivative with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Methoxypyrazine Moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the ether bond and formation of the corresponding alcohol and pyrazine derivatives.
Scientific Research Applications
2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
3-(Benzo[d]thiazol-2-yl)-2-methylaniline: This compound has a similar benzothiazole core but lacks the piperidine and methoxypyrazine moieties, resulting in different biological activities.
2-(Benzo[d]thiazol-2-yl)-6-methylphenol: This derivative has a hydroxyl group instead of the piperidine and methoxypyrazine moieties, leading to different chemical reactivity and applications.
5-Bromo-2-(methylthio)benzo[d]thiazole:
The uniqueness of this compound lies in its combination of the benzothiazole, piperidine, and methoxypyrazine moieties, which confer a distinct set of biological activities and chemical reactivity.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-15-16(20-9-8-19-15)25-12-5-4-10-22(11-12)18(23)17-21-13-6-2-3-7-14(13)26-17/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBGXDUZRLHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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